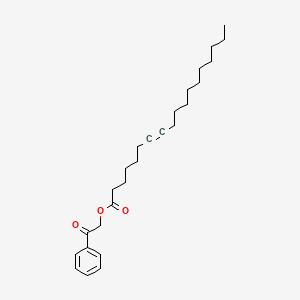

2-Oxo-2-phenylethyl octadec-7-ynoate

Description

2-Oxo-2-phenylethyl octadec-7-ynoate is an ester derivative characterized by a phenylketone group (2-oxo-2-phenylethyl) linked to an alkyne-containing fatty acid chain (octadec-7-ynoate). The compound’s structure comprises a 18-carbon backbone with a terminal triple bond at the 7th position, conferring unique physicochemical properties. The ketone group enhances polarity, while the alkyne chain contributes to rigidity and reduced intermolecular interactions compared to saturated analogs. Potential applications include use as a synthetic intermediate in pharmaceuticals or materials science, though specific biological or industrial data remain understudied in the provided evidence .

Properties

CAS No. |

90124-00-8 |

|---|---|

Molecular Formula |

C26H38O3 |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

phenacyl octadec-7-ynoate |

InChI |

InChI=1S/C26H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(28)29-23-25(27)24-20-17-16-18-21-24/h16-18,20-21H,2-10,13-15,19,22-23H2,1H3 |

InChI Key |

DZIZBVTWRFJDOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC#CCCCCCC(=O)OCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl octadec-7-ynoate typically involves the esterification of 7-octadecynoic acid with 2-oxo-2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2-phenylethyl octadec-7-ynoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl octadec-7-ynoate can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

Oxidation: Selenium dioxide or tert-butyl hydroperoxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other esters.

Scientific Research Applications

2-Oxo-2-phenylethyl octadec-7-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl octadec-7-ynoate involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ester functionality can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological targets. The compound’s unique structure allows it to modulate different biochemical pathways, making it a versatile molecule in research.

Comparison with Similar Compounds

2-Oxo-2-phenylethyl octadecanoate (saturated analog)

- Structure : Replaces the alkyne with a single bond.

- Impact : Increased van der Waals interactions due to chain flexibility, leading to higher melting points.

2-Oxo-2-phenylethyl octadec-7-enoate (alkene analog)

- Structure : Features a double bond at position 6.

- Impact : Intermediate rigidity between alkyne and saturated chains, influencing solubility and thermal stability.

2-Oxo-2-phenylethyl hexadec-9-ynoate (shorter alkyne chain)

- Structure : 16-carbon chain with a triple bond at position 7.

- Impact : Reduced hydrophobicity and altered packing efficiency compared to the 18-carbon analog.

Key Findings:

Alkyne vs. Alkane/Alkene Chains: The triple bond in octadec-7-ynoate reduces melting points compared to saturated analogs (e.g., octadecanoate) due to restricted molecular packing . Alkyne-containing esters exhibit higher solubility in non-polar solvents (e.g., ethanol) than saturated chains, attributed to reduced van der Waals forces.

Bioactivity Trends :

- The triple bond may enhance antimicrobial properties by disrupting microbial membranes, though this is speculative without direct evidence.

Chain Length Effects: Shorter chains (e.g., hexadec-9-ynoate) improve solubility but reduce thermal stability, highlighting trade-offs in design.

Notes

Theoretical Basis : Comparisons rely on general principles of ester chemistry, emphasizing functional group and chain modifications.

Research Gaps : Experimental data on synthesis, stability, and applications of this compound are absent in the provided materials, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.